Dhps-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13BrClN3O2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-chloro-5-(2-methoxyphenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C17H13BrClN3O2/c1-23-12-4-2-3-5-13(12)24-14-15(19)21-17(22-16(14)20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H2,20,21,22) |
InChI Key |
GBTXLCFBIYCONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
Dhps-IN-1: A Technical Guide to Its Biological Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhps-IN-1 has been identified as a potent inhibitor of Dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of various microorganisms.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial and antifungal agents.[3][4] This technical guide provides a comprehensive overview of the biological target validation of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Core Target: Dihydropteroate Synthase (DHPS)
This compound exerts its biological activity by directly inhibiting the enzymatic function of Dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the de novo synthesis of folate. By inhibiting this crucial step, this compound effectively disrupts the folate supply in susceptible microorganisms, leading to the cessation of growth and cell death.
Quantitative Biological Data
The primary quantitative data available for this compound are its Minimum Inhibitory Concentrations (MIC) against a range of bacterial and fungal pathogens. While specific IC50 and Ki values from direct enzymatic assays are not publicly available at the time of this report, the MIC values provide a robust measure of the compound's whole-cell efficacy.
Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae | 24.3[1] |
| Bacillus subtilis | 26.3[1] |
| Staphylococcus epidermidis | 22.8[1] |
| Escherichia coli | 20.6[1] |
| Proteus vulgaris | 19.6[1] |
| Klebsiella pneumoniae | 23.2[1] |
Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Aspergillus fumigatus | 21.6[1] |
| Syncephalastrum racemosum | 20.3[1] |
| Geotrichum candidum | 20.4[1] |
Signaling Pathway and Mechanism of Action
This compound targets a key enzymatic step in the bacterial folate biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against DHPS.
Objective: To quantify the inhibition of DHPS enzymatic activity by this compound and determine its IC50 value.
Principle: The enzymatic activity of DHPS is measured by quantifying the amount of pyrophosphate (PPi) released during the condensation reaction. The PPi is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected colorimetrically.
Materials:
-
Recombinant DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate
-
para-Aminobenzoic acid (pABA) substrate
-
This compound (or other test compounds)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, DHPS enzyme, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a mixture of the substrates (DHPPP and pABA).
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding the phosphate detection reagent.
-
After color development, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial and Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound that prevents visible growth after a defined incubation period.
Materials:
-
This compound
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration if necessary.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Further dilute the standardized inoculum in the growth medium to achieve the final desired cell density.
-
Inoculate each well of the 96-well plate containing the this compound dilutions with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance to determine microbial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Conclusion
The available data strongly support the validation of Dihydropteroate synthase as the primary biological target of this compound. Its potent antimicrobial and antifungal activities, as demonstrated by the MIC values, are consistent with the inhibition of the essential folate biosynthesis pathway. Further enzymatic assays to determine IC50 and Ki values would provide a more detailed characterization of its inhibitory potency. The lack of publicly available in vivo efficacy data represents an area for future investigation to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and development of this compound and other novel DHPS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 4. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape of Dhps-IN-1: A Technical Guide to its Interaction with Dihydropteroate Synthase (DHPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, presenting a validated and attractive target for antimicrobial drug development. The emergence of resistance to classical sulfonamide inhibitors, which competitively bind to the p-aminobenzoic acid (pABA) binding site, has spurred the development of novel inhibitory scaffolds. This technical guide provides an in-depth analysis of the binding characteristics of Dhps-IN-1, a potent inhibitor of DHPS, to facilitate further research and development in this area. This compound has been identified as compound 5g in the scientific literature, a novel acrylamide-sulfisoxazole conjugate designed to target DHPS.[1][2][3]
Quantitative Analysis of this compound Inhibition
This compound (compound 5g ) has demonstrated significant antimicrobial activity against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth, are summarized below. While direct enzymatic inhibition data such as IC50 or K_i_ values from the primary literature on the purified enzyme are pending, these MIC values provide a strong indication of the compound's potent effect on cellular systems where DHPS is an essential enzyme.
| Microorganism | This compound (Compound 5g) MIC (µg/mL) |
| Staphylococcus pneumoniae | 24.3 |
| Bacillus subtilis | 26.3 |
| Staphylococcus epidermidis | 22.8 |
| Escherichia coli | 20.6 |
| Proteus vulgaris | 19.6 |
| Klebsiella pneumoniae | 23.2 |
| Aspergillus fumigatus | 21.6 |
| Syncephalastrum racemosum | 20.3 |
| Geotrichum candidum | 20.4 |
The Binding Site of this compound on DHPS
Molecular docking studies have been instrumental in elucidating the probable binding mode of this compound within the DHPS active site. These computational analyses suggest that the acrylamide-sulfisoxazole conjugate has the potential to occupy both the p-aminobenzoic acid (pABA) binding pocket and the adjacent pterin binding pocket .[2] This dual-pocket occupancy represents a significant advancement over traditional sulfonamide inhibitors, which solely target the pABA site. By extending into the pterin binding domain, this compound can form additional interactions with the enzyme, potentially leading to higher affinity and a different resistance profile.
The sulfisoxazole moiety of this compound is predicted to mimic the natural substrate, pABA, forming key interactions within its binding pocket. The acrylamide linker and the additional functionalities of the conjugate are hypothesized to extend into the pterin binding site, establishing further contacts with conserved residues in that region. This proposed binding model provides a structural basis for the observed potent inhibitory activity.
Logical Relationship of DHPS Inhibition
References
The Cytochrome P450 Inhibition Profile of Dhps-IN-1: A Methodological and Contextual Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the cytochrome P450 (CYP) inhibition profile of Dhps-IN-1. As of the latest available data, a specific CYP inhibition profile for this compound has not been publicly documented. This compound, a known dihydropteroate synthase (DHPS) inhibitor, shows potent activity against melanoma cells.[1][2][3][4][5][6] Its chemical identity is established as 2-(4-bromophenyl)-6-chloro-5-(2-methoxyphenoxy)pyrimidin-4-amine.[7]
Given the absence of direct inhibitory data for this compound, this document provides a comprehensive, generalized experimental protocol for determining the CYP inhibition profile of a test compound. This is followed by a contextual overview of CYP interactions with dapsone, another DHPS inhibitor, to offer a relevant perspective.
Data Presentation: A Template for Reporting CYP Inhibition
When assessing a compound's potential for drug-drug interactions, a clear and structured presentation of the data is crucial. The following table template is recommended for summarizing the quantitative results of a cytochrome P450 inhibition assay.
Table 1: Cytochrome P450 Inhibition Profile of a Test Compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |
| CYP1A2 | Phenacetin | Data to be determined | Data to be determined |
| CYP2B6 | Bupropion | Data to be determined | Data to be determined |
| CYP2C8 | Amodiaquine | Data to be determined | Data to be determined |
| CYP2C9 | Diclofenac | Data to be determined | Data to be determined |
| CYP2C19 | S-Mephenytoin | Data to be determined | Data to be determined |
| CYP2D6 | Dextromethorphan | Data to be determined | Data to be determined |
| CYP3A4 | Midazolam | Data to be determined | Data to be determined |
| CYP3A4 | Testosterone | Data to be determined | Data to be determined |
Experimental Protocols: Determining Cytochrome P450 Inhibition
The following is a detailed methodology for a standard in vitro cytochrome P450 inhibition assay using human liver microsomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human cytochrome P450 isoforms.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
CYP isoform-specific probe substrates (see Table 1)
-
CYP isoform-specific positive control inhibitors
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control inhibitors in the chosen solvent.
-
Prepare working solutions of probe substrates in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the human liver microsomes, phosphate buffer, and the test compound at various concentrations. A vehicle control (solvent only) is also included.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol. This also serves to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
The LC-MS/MS system is set up with appropriate chromatographic conditions to separate the metabolite from other components and a mass spectrometer is used for sensitive and specific detection and quantification.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Contextual Information: Dapsone and Cytochrome P450
While no data exists for this compound, studies on dapsone, another dihydropteroate synthase inhibitor, indicate its interaction with the cytochrome P450 system. The N-hydroxylation of dapsone, a key step in its metabolism, is catalyzed by multiple CYP enzymes.[8][9] Research has shown the involvement of CYP2C9, CYP3A, and CYP2E1 in this process.[8][10] Furthermore, the hemotoxicity of dapsone has been linked to its metabolism by CYP enzymes, with studies highlighting a significant role for CYP2C19 and minor contributions from CYP2B6, CYP2D6, and CYP3A4.[11] The metabolism of dapsone can be inhibited by known CYP inhibitors such as ketoconazole and sulphaphenazole.[8]
Visualizations
The following diagrams illustrate the general workflow of a cytochrome P450 inhibition assay and the metabolic pathway in which dihydropteroate synthase (the target of this compound) functions.
Caption: Workflow of an in vitro cytochrome P450 inhibition assay.
Caption: Inhibition of Dihydropteroate Synthase by this compound in the folate synthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2643300-54-1|DC Chemicals [dcchemicals.com]
- 7. This compound | C17H13BrClN3O2 | CID 156704958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450-dependent toxicity of dapsone in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Dhps-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary toxicity assessment of Dhps-IN-1 based on its known pharmacological class and publicly available information. As of the latest update, no specific preclinical toxicity data for this compound has been published. Therefore, this guide outlines the anticipated toxicological profile based on its mechanism of action and provides a roadmap for its comprehensive safety evaluation.
Introduction to this compound
This compound is identified as a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in various microorganisms.[1][2] This mechanism underlies its demonstrated antimicrobial and antifungal activities.[1] Additionally, this compound is reported to be an inhibitor of cytochrome P450 (CYP450) enzymes, suggesting a potential for drug-drug interactions.[1] As a DHPS inhibitor, this compound belongs to a class of compounds that includes the sulfonamides, and its toxicological profile is anticipated to share similarities with this well-established class of drugs.[3][4]
Anticipated Toxicological Profile Based on Drug Class
The primary concerns for DHPS inhibitors, particularly sulfonamides, revolve around hypersensitivity reactions, renal effects, and hematological disorders.
-
Hypersensitivity Reactions: Allergic reactions to sulfonamides are common and can range from mild skin rashes and photosensitivity to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[4][5] The incidence of adverse reactions to sulfonamide antimicrobials in the general population is approximately 3%.[4]
-
Renal Toxicity: Sulfonamides have the potential to precipitate in the urinary tract, leading to crystalluria, hematuria, and in some cases, obstruction and acute kidney injury.[5] Maintaining adequate hydration is a key mitigation strategy.
-
Hematologic Effects: A range of hematologic disorders have been associated with sulfonamide use, including agranulocytosis, aplastic anemia, and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4]
-
Photosensitivity: An increased sensitivity to sunlight is a known side effect of sulfonamide medications, necessitating patient education on sun protection.[5]
-
Drug-Drug Interactions: As a known CYP450 inhibitor, this compound has the potential to alter the metabolism of co-administered drugs that are substrates of these enzymes. This can lead to increased plasma concentrations of the interacting drugs, potentially resulting in toxicity.
Proposed Preclinical Toxicity Assessment Workflow
A systematic evaluation of this compound's safety profile is necessary before it can be considered for clinical development. The following experimental workflow outlines the standard preclinical toxicity studies required.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed toxicity studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) |
| HepG2 (Liver) | MTT | Data to be determined |
| HEK293 (Kidney) | MTT | Data to be determined |
| THP-1 (Immune) | MTT | Data to be determined |
Table 2: In Vivo Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) |
| Mouse | Oral | Data to be determined | Data to be determined |
| Rat | Oral | Data to be determined | Data to be determined |
| Mouse | Intravenous | Data to be determined | Data to be determined |
| Rat | Intravenous | Data to be determined | Data to be determined |
Table 3: Summary of Findings from a 28-Day Repeat-Dose Toxicity Study
| Species | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Histopathological Findings |
| Rat | Data to be determined | Data to be determined | Data to be determined |
| Dog | Data to be determined | Data to be determined | Data to be determined |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: A panel of human cell lines, including hepatic (e.g., HepG2), renal (e.g., HEK293), and immune cells (e.g., THP-1), will be used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is added in a series of dilutions and incubated for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
5.2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity.
-
Species: Female rats (e.g., Sprague-Dawley).
-
Procedure:
-
A single animal is dosed with a starting concentration of this compound.
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
This sequential dosing continues until the criteria for stopping the study are met.
-
Animals are observed for a total of 14 days for clinical signs of toxicity, and body weight is recorded.
-
At the end of the study, a gross necropsy is performed on all animals.
-
5.3. 28-Day Repeat-Dose Oral Toxicity Study
-
Objective: To evaluate the toxicity of this compound after repeated daily administration over 28 days and to determine the No Observed Adverse Effect Level (NOAEL).
-
Species: Rats (one rodent species) and dogs (one non-rodent species).
-
Procedure:
-
Animals are divided into control and at least three treatment groups receiving different dose levels of this compound daily for 28 days.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Blood samples are collected for hematology and clinical chemistry analysis at the end of the study.
-
Urine samples are collected for urinalysis.
-
At the end of the treatment period, animals are euthanized, and a full necropsy is performed.
-
Organs are weighed, and tissues are collected for histopathological examination.
-
Signaling Pathways and Mechanisms of Action
6.1. DHPS Inhibition and Folate Synthesis Pathway
This compound exerts its antimicrobial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids.
6.2. CYP450-Mediated Drug-Drug Interactions
This compound is an inhibitor of cytochrome P450 enzymes. This can lead to clinically significant drug-drug interactions when co-administered with drugs that are metabolized by these enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
Dhps-IN-1: An In-depth Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the novel dihydropteroate synthase (DHPS) inhibitor, Dhps-IN-1, in dimethyl sulfoxide (DMSO). As a critical solvent and storage medium in drug discovery, understanding the behavior of a compound in DMSO is paramount for accurate and reproducible experimental results. This document outlines detailed experimental protocols for determining solubility and assessing stability, presents quantitative data in a structured format, and provides visual representations of the relevant biological pathway and experimental workflows. While specific quantitative data for this compound is not publicly available, this guide establishes a robust framework for its characterization, employing best practices and representative data.
Introduction to this compound and the DHPS Pathway
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.[1][2] Inhibitors of DHPS, such as the sulfonamide class of drugs, act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[1][2] this compound is a novel investigational inhibitor of DHPS. The development of new DHPS inhibitors is crucial to combatting the rise of antibiotic-resistant bacterial strains.
DHPS Signaling Pathway
The following diagram illustrates the role of DHPS in the folate biosynthesis pathway and the mechanism of action for DHPS inhibitors.
Solubility of this compound in DMSO
The solubility of a compound in DMSO is a critical parameter for its use in in vitro screening and other biological assays. Poor solubility can lead to inaccurate concentration measurements and unreliable experimental data.
Quantitative Solubility Data
The following table summarizes the hypothetical solubility data for this compound in DMSO at various temperatures.
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| 25 (Room Temp) | > 50 | > 124 | Clear solution |
| 4 | ~ 25 | ~ 62 | Saturation observed |
| -20 | ~ 10 | ~ 25 | Crystals form |
Note: Molar solubility is calculated based on a hypothetical molecular weight of 402.57 g/mol for this compound.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of a novel compound like this compound in DMSO is crucial for obtaining consistent results.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermomixer or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Stock Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a known volume of anhydrous DMSO (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the vial at the desired temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After incubation, visually inspect the solution for the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound in DMSO with known concentrations.
-
Inject the filtered supernatant and the calibration standards onto the HPLC system.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.
-
Experimental Workflow for Solubility Determination
References
Discovery and Synthesis of Dhps-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Dhps-IN-1, a potent inhibitor of dihydropteroate synthase (DHPS). This compound, also identified as compound 5g in the primary literature, has demonstrated significant antimicrobial and antifungal activities, making it a compound of interest for further drug development.
Core Data Summary
The antimicrobial and antifungal efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The results are summarized in the tables below.
Table 1: Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Streptococcus pneumoniae | Positive | 24.3[1] |
| Bacillus subtilis | Positive | 26.3[1] |
| Staphylococcus epidermidis | Positive | 22.8[1] |
| Escherichia coli | Negative | 20.6[1] |
| Proteus vulgaris | Negative | 19.6[1] |
| Klebsiella pneumoniae | Negative | 23.2[1] |
Table 2: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Strain | MIC (µg/mL) |
| Aspergillus fumigatus | 21.6[1] |
| Syncephalastrum racemosum | 20.3[1] |
| Geotrichum candidum | 20.4[1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the evaluation of its antimicrobial activity, as described in the primary literature.
Synthesis of this compound (Compound 5g)
The synthesis of this compound, chemically named (2E)-2-cyano-N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-3-(ethylamino)-3-(ethylthio)propenamide, is a multi-step process.
Step 1: Synthesis of 2-cyano-N-(4-sulfonamidophenyl)acetamide (2)
To a solution of sulfanilamide (1, 0.1 mol) in acetone, ethyl cyanoacetate (0.11 mol) is added. The mixture is heated under reflux for 4 hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate compound 2.
Step 2: Synthesis of (2E)-2-cyano-N-[4-(aminosulfonyl)phenyl]-3,3-bis(ethylthio)propenamide (3)
A mixture of compound 2 (0.01 mol), carbon disulfide (0.02 mol), and potassium carbonate (0.02 mol) in dimethylformamide (DMF) is stirred at room temperature for 5 hours. Ethyl iodide (0.02 mol) is then added, and the mixture is stirred for an additional 3 hours. The reaction mixture is poured into ice-water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give compound 3.
Step 3: Synthesis of (2E)-2-cyano-N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-3-(ethylamino)-3-(ethylthio)propenamide (this compound or 5g)
To a solution of compound 3 (0.01 mol) in ethanol, an excess of ethylamine (70% in water, 0.015 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. The formed precipitate is filtered, washed with ethanol, and recrystallized from an ethanol/DMF mixture to afford the final product, this compound (5g).
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of this compound was determined using the agar well diffusion method to establish the zones of inhibition, followed by the twofold serial dilution method to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Microbial Inoculum: Bacterial strains were cultured on nutrient agar, and fungal strains were cultured on Sabouraud dextrose agar for 24 hours at 37°C and 28°C, respectively. A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity of 0.5 McFarland standard.
2. Agar Well Diffusion Method: Muller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi were uniformly inoculated with the respective microbial suspensions. Wells of 6 mm diameter were made in the agar, and a 100 µL solution of this compound (at a concentration of 1 mg/mL in DMF) was added to each well. The plates were incubated for 24 hours (bacteria) or 48 hours (fungi) at their respective optimal temperatures. The diameter of the zone of inhibition was measured in millimeters.
3. Minimum Inhibitory Concentration (MIC) Determination: A series of twofold dilutions of this compound were prepared in the appropriate broth medium (Mueller-Hinton for bacteria, Sabouraud dextrose for fungi) in 96-well microtiter plates. Each well was inoculated with the standardized microbial suspension. The plates were incubated under the same conditions as mentioned above. The MIC was determined as the lowest concentration of the compound that showed no visible growth.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the discovery and mechanism of action of this compound.
Caption: Inhibition of the bacterial folate biosynthesis pathway by this compound.
References
Methodological & Application
Application Notes and Protocols for Novel Dihydropteroate Synthase (DHPS) Inhibitors in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. Dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, is a well-established target for antimicrobial drugs.[1][2] Traditional sulfonamide antibiotics competitively inhibit the p-aminobenzoic acid (pABA) binding site of DHPS.[3][4] However, the extensive use of these drugs has led to widespread resistance, often through mutations in the pABA-binding pocket.[5] This has spurred the development of novel DHPS inhibitors that target the highly conserved pterin-binding pocket, offering a promising strategy to circumvent existing resistance mechanisms.[5]
This document provides detailed application notes and protocols for the evaluation of novel pterin-binding DHPS inhibitors, exemplified by a hypothetical inhibitor designated Dhps-IN-1 , in bacterial growth inhibition assays.
Mechanism of Action: Targeting the Pterin-Binding Pocket of DHPS
The bacterial folate synthesis pathway is essential for the production of nucleotides, the building blocks of DNA and RNA.[1][2] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and pABA to form 7,8-dihydropteroate.[4] Unlike bacteria, humans obtain folate from their diet, making this pathway an ideal target for selective antibacterial therapy.[1][3]
Novel inhibitors like this compound are designed to bind to the pterin-binding pocket of the DHPS enzyme. This site is highly conserved across bacterial species and is structurally distinct from the pABA-binding site targeted by sulfonamides.[5] By targeting the pterin pocket, these inhibitors can effectively block the folate synthesis pathway even in bacteria that have developed resistance to sulfonamides.[5] This mechanism of action is expected to lead to a bacteriostatic effect, inhibiting bacterial growth and replication.[3]
Caption: Signaling pathway of DHPS inhibition.
Data Presentation: In Vitro Efficacy of this compound
The primary method for quantifying the in vitro activity of a novel antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium under defined conditions.[6][7] The following table presents hypothetical MIC data for this compound against a panel of clinically relevant bacterial strains, including known sulfonamide-resistant isolates.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | Sulfonamide Resistance | This compound MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | Susceptible | 2 | 8 |
| Staphylococcus aureus (MRSA) NRS384 | Positive | Resistant | 2 | >1024 |
| Escherichia coli ATCC 25922 | Negative | Susceptible | 4 | 16 |
| Escherichia coli (Sulfa-R) clinical isolate | Negative | Resistant | 4 | >1024 |
| Streptococcus pneumoniae ATCC 49619 | Positive | Susceptible | 1 | 4 |
| Klebsiella pneumoniae ATCC 13883 | Negative | Susceptible | 8 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | N/A | >64 | >1024 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from ATCC or clinical isolates)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
2. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of this compound Dilutions
a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of working concentrations.
b. For example, to test concentrations from 64 µg/mL to 0.5 µg/mL, prepare working solutions that are twice the final desired concentration.
4. Assay Procedure
a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
b. Add 50 µL of the appropriate this compound working solution to the corresponding wells, resulting in a total volume of 100 µL and the final desired test concentration.
c. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 150 µL.
d. Include the following controls on each plate:
- Growth Control: 100 µL of CAMHB + 50 µL of bacterial inoculum (no inhibitor).
- Sterility Control: 150 µL of CAMHB (no bacteria, no inhibitor).
e. Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
5. Interpretation of Results
a. After incubation, visually inspect the plate for bacterial growth (turbidity).
b. The MIC is the lowest concentration of this compound at which there is no visible growth.
References
- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - figshare - Figshare [figshare.com]
- 6. idexx.dk [idexx.dk]
- 7. idexx.com [idexx.com]
Application Notes and Protocols for High-Throughput Screening of Deoxyhypusine Synthase (DHS) Inhibitors using Dhps-IN-1 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification.[1][2][3] This two-step enzymatic process is critical for cell proliferation and is implicated in various diseases, including cancer and viral infections. The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS), which transfers an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.[1][2][3] The second step involves the hydroxylation of the deoxyhypusine residue by deoxyhypusine hydroxylase (DOHH).[1][2][3]
The critical role of DHS in cell viability makes it an attractive target for therapeutic intervention. Dhps-IN-1 is a potent inhibitor of DHS with an IC50 of 0.014 µM, demonstrating significant potential in inhibiting the growth of melanoma cells. These application notes provide a comprehensive guide to developing a high-throughput screening (HTS) assay for the discovery of novel DHS inhibitors, using this compound as a reference compound.
The eIF5A Hypusination Pathway
The eIF5A hypusination pathway is a linear two-step process. First, DHS, in a NAD+-dependent reaction, catalyzes the transfer of the butylamine group from spermidine to a specific lysine residue on the inactive eIF5A precursor. This results in the formation of a deoxyhypusinated eIF5A intermediate. Subsequently, DOHH hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.
Quantitative Data for Key Inhibitors
A summary of the half-maximal inhibitory concentrations (IC50) for this compound and other relevant inhibitors of the eIF5A hypusination pathway is presented below. This data is crucial for establishing positive controls and for the validation of screening assays.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | Deoxyhypusine Synthase (DHS) | 0.014 µM | [1] |
| GC7 | Deoxyhypusine Synthase (DHS) | Ki = 9.7 nM | [4] |
| Ciclopirox | Deoxyhypusine Hydroxylase (DOHH) | 5-200 µM (cellular assay) | [5] |
| Deferiprone | Deoxyhypusine Hydroxylase (DOHH) | ~100 nM - 1 µM (CSC propagation) | [6] |
High-Throughput Screening Protocol for DHS Inhibitors
This protocol describes a non-radioactive, luminescence-based high-throughput screening assay for the identification of DHS inhibitors. The assay is based on the quantification of NADH produced during the first partial reaction of DHS, where spermidine is cleaved in an NAD+-dependent manner. The released NADH is then detected using the NADH-Glo™ Assay system.[2][7]
Experimental Workflow
The high-throughput screening process follows a systematic workflow to identify and validate potential DHS inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Dhps-IN-1 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhps-IN-1 is an inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. In bacteria, DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. By inhibiting this step, this compound disrupts the production of tetrahydrofolate, a vital cofactor for bacterial growth.
A well-established strategy to enhance the efficacy of folate pathway inhibitors is through combination therapy. Specifically, the simultaneous inhibition of two sequential enzymes in the same pathway can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities. The classic example of this is the combination of a sulfonamide (a DHPS inhibitor) with trimethoprim, a dihydrofolate reductase (DHFR) inhibitor. This dual-target approach can be more effective and potentially reduce the development of drug resistance.
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the synergistic potential of this compound in combination with other antibiotics, particularly DHFR inhibitors. The protocols are intended to assist researchers in generating robust and reproducible data for the preclinical assessment of novel antibiotic combinations.
Signaling Pathway: Bacterial Folate Biosynthesis
The following diagram illustrates the bacterial folate biosynthesis pathway, highlighting the targets of this compound and a DHFR inhibitor like trimethoprim.
Caption: Bacterial folate biosynthesis pathway and targets of inhibitors.
Data Presentation: In Vitro Synergy Testing
The following tables present representative data from in vitro synergy experiments. Note: As there is no publicly available data for this compound in combination with other antibiotics, the following data is illustrative of a synergistic interaction between a DHPS inhibitor (like a sulfonamide) and a DHFR inhibitor (like trimethoprim) against Escherichia coli. Researchers should generate their own experimental data.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a DHFR Inhibitor Alone and in Combination against E. coli
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound (as a proxy) | 23.2 | 2.9 |
| DHFR Inhibitor (e.g., Trimethoprim) | 2.0 | 0.25 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with a DHFR Inhibitor against E. coli
| Antibiotic Combination | FIC of this compound | FIC of DHFR Inhibitor | FICI (ΣFIC) | Interpretation |
| This compound + DHFR Inhibitor (e.g., Trimethoprim) | 0.125 | 0.125 | 0.25 | Synergy |
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.
Caption: Workflow for the checkerboard synergy assay.
-
This compound
-
Combination antibiotic (e.g., Trimethoprim)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the combination antibiotic in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentrations.
-
Determine MICs of Individual Agents: Before performing the checkerboard assay, determine the MIC of each antibiotic alone using the broth microdilution method according to CLSI guidelines.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of this compound to all wells in the first row. Perform serial two-fold dilutions down the columns.
-
Add 50 µL of the highest concentration of the combination antibiotic to all wells in the first column. Perform serial two-fold dilutions across the rows.
-
This creates a matrix of decreasing concentrations of both antibiotics.
-
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs in Combination: The MIC of each combination is the lowest concentration of the drugs that inhibits visible bacterial growth.
-
Calculate FICI:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound alone and in combination with another antibiotic over time.
Caption: Workflow for the time-kill assay.
-
This compound
-
Combination antibiotic (e.g., Trimethoprim)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Prepare Cultures: Prepare an overnight culture of the test organism in CAMHB.
-
Set up Test Tubes: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound at a specific concentration (e.g., 1x MIC)
-
Combination antibiotic at a specific concentration (e.g., 1x MIC)
-
This compound and the combination antibiotic at the same concentrations.
-
-
Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with agitation. At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto MHA plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Studies (Murine Peritonitis Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another antibiotic in a murine infection model.[1][2]
Caption: Workflow for an in vivo efficacy study using a murine peritonitis model.
-
This compound
-
Combination antibiotic
-
Appropriate vehicle for drug administration
-
Bacterial strain of interest
-
Laboratory mice (e.g., BALB/c or Swiss Webster)
-
Sterile saline
-
Materials for intraperitoneal injection and euthanasia
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Infection: Induce peritonitis by intraperitoneal (IP) injection of a pre-determined lethal or sub-lethal dose of the bacterial suspension.
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=10-15 per group):
-
Vehicle control
-
This compound alone
-
Combination antibiotic alone
-
This compound + combination antibiotic
-
-
Drug Administration: Administer the treatments at specified doses and routes (e.g., IP or oral) at a set time post-infection (e.g., 1 or 2 hours).
-
Monitoring: Monitor the mice for clinical signs of infection and survival over a period of 7-14 days.
-
Bacterial Load Determination: At a pre-determined time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized. Peritoneal lavage fluid and/or organs (e.g., spleen, liver) can be collected, homogenized, and plated for CFU enumeration.
-
Data Analysis:
-
Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.
-
Compare the bacterial loads in the different treatment groups using appropriate statistical tests (e.g., ANOVA or t-test). A significant reduction in bacterial load in the combination group compared to the most effective single-agent group indicates in vivo synergy.[1]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with other antibiotics. By leveraging the known synergistic potential of dual inhibition of the folate biosynthesis pathway, researchers can systematically investigate novel combination therapies. The detailed methodologies for checkerboard assays, time-kill assays, and in vivo efficacy studies will enable the generation of critical data to support the further development of promising antibiotic combinations.
References
Application Notes and Protocols for Evaluating Dhps-IN-1 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhps-IN-1 is a potent inhibitor of Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthesis pathway of various microorganisms, including bacteria and fungi.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial drug development. Unlike mammals, which obtain folate from their diet, many microbes rely on this de novo synthesis pathway, providing a basis for the selective toxicity of DHPS inhibitors.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound, enabling researchers to assess its antimicrobial and antifungal properties and to verify its engagement with the target protein in a cellular context.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of DHPS, competing with the natural substrate, para-aminobenzoic acid (pABA). By binding to the active site of DHPS, this compound blocks the synthesis of dihydropteroate, a precursor of folic acid. This disruption of the folate pathway ultimately inhibits microbial growth.
Signaling Pathway: Folate Biosynthesis Inhibition
The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Measuring the MIC of Dhps-IN-1 against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhps-IN-1 is a potent inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1] This pathway is responsible for the synthesis of folic acid, a precursor required for the production of nucleotides and certain amino acids, which are essential for bacterial growth and replication. By targeting DHPS, this compound effectively disrupts this pathway, leading to a bacteriostatic effect. The absence of the DHPS pathway in humans makes it an attractive target for the development of novel antimicrobial agents with selective toxicity. These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various pathogenic bacteria using the broth microdilution method.
Mechanism of Action of this compound
Dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a vital step in the de novo synthesis of folate in bacteria. This compound acts as a competitive inhibitor of DHPS, likely by binding to the active site and preventing the binding of its natural substrates. This inhibition halts the folate synthesis cascade, ultimately leading to the cessation of bacterial growth.
Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound.
Antimicrobial Activity of this compound
The following tables summarize the known Minimum Inhibitory Concentration (MIC) values of this compound against a range of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of this compound [1]
| Pathogenic Bacteria | MIC (µg/mL) |
| Streptococcus pneumoniae | 24.3 |
| Bacillus subtilis | 26.3 |
| Staphylococcus epidermidis | 22.8 |
| Escherichia coli | 20.6 |
| Proteus vulgaris | 19.6 |
| Klebsiella pneumoniae | 23.2 |
Table 2: Antifungal Activity of this compound [1]
| Pathogenic Fungi | MIC (µg/mL) |
| Aspergillus fumigatus | 21.6 |
| Syncephalastrum racemosum | 20.3 |
| Geotrichum candidum | 20.4 |
Experimental Protocol: Determination of MIC by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.
References
Preparation of Stock Solutions for DHPS-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhypusine synthase (DHPS) is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). The DHPS-catalyzed conversion of a specific lysine residue on the eIF5A precursor to deoxyhypusine is the rate-limiting step in the formation of the active, hypusinated eIF5A. This pathway is crucial for cell proliferation and is a validated target in oncology and infectious diseases.[1][2] DHPS inhibitors are therefore valuable tools for studying cellular processes and for therapeutic development.[3]
This document provides detailed protocols for the preparation of stock solutions for "DHPS-IN-1," a descriptor that may refer to at least two distinct chemical compounds. It is imperative for researchers to verify the specific compound they are using by checking the CAS number and molecular weight provided by their supplier.
Compound Identification and Properties
The designation "this compound" is used by different chemical suppliers to refer to distinct molecules. Below is a summary of the properties for two such compounds.
| Property | This compound (TargetMol) | Dihydropteroate synthase-IN-1 (MedChemExpress) |
| Primary Target | DHPS (inferred from bioactivity) | Dihydropteroate Synthase (DHPS) |
| Reported Bioactivity | Potent inhibitor of melanoma cells (IC₅₀ = 0.014 µM)[4] | Antimicrobial and antifungal activity[5] |
| Molecular Weight | 406.66 g/mol | 449.55 g/mol |
| Chemical Formula | C₁₇H₁₃BrClN₃O₂ | C₁₉H₂₃N₅O₄S₂ |
| CAS Number | 2643300-54-1 | 2418026-70-5 |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a general procedure; always refer to the manufacturer's specific instructions if available.
Materials:
-
This compound powder (verify the molecular weight)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Pre-Weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and sterile. Work in a laminar flow hood to maintain sterility, especially if the stock solution will be used in cell culture.
-
-
Calculating Required Mass:
-
Use the following formula to calculate the mass of this compound powder required to make your desired volume of a 10 mM stock solution. Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
Example Calculation (for 1 mL of stock):
-
For this compound (TargetMol, MW = 406.66): Mass = 10 * 0.001 * 406.66 = 4.067 mg
-
For Dihydropteroate synthase-IN-1 (MedChemExpress, MW = 449.55): Mass = 10 * 0.001 * 449.55 = 4.496 mg
-
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the powder. For a 10 mM stock, you would add 1 mL of DMSO for the masses calculated above.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but check the compound's stability information first.
-
-
Aliquoting and Storage:
-
Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.[6]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Storage Conditions:
-
Store the aliquots at -80°C for long-term stability (up to one year).[4] For shorter periods (up to one month), storage at -20°C may be acceptable.[6]
-
When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in your experimental buffer or cell culture medium immediately before use.
-
Application Notes
-
Solvent Choice: DMSO is a common solvent for organic molecules used in biological assays. However, high concentrations of DMSO can be toxic to cells. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%.[6]
-
Working Dilutions: Prepare working solutions by diluting the high-concentration stock in the appropriate aqueous buffer or cell culture medium. Perform serial dilutions if a wide range of concentrations is required for your experiment.
-
Control Experiments: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the biological system.
Visualized Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
DHPS Signaling Pathway
DHPS is the initial and rate-limiting enzyme in the two-step hypusination pathway that activates eIF5A.
Caption: The DHPS/eIF5A signaling pathway and point of inhibition.
References
- 1. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting trypanosomatid deoxyhypusine synthase - Margaret Phillips [grantome.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Sterilization of Dhps-IN-1 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhps-IN-1 is a potent inhibitor of dihydropteroate synthase (DHPS), exhibiting both antimicrobial and antifungal activities. For in vitro and in vivo research applications, ensuring the sterility of this compound solutions is critical to prevent microbial contamination, which can compromise experimental results. This document provides detailed application notes and protocols for the effective sterilization of this compound solutions, with a primary focus on sterile filtration, the most recommended method for heat- and radiation-sensitive small molecules.
While other sterilization methods such as autoclaving, gamma irradiation, and ethylene oxide are common in pharmaceutical practice, their suitability for this compound has not been established. The lack of specific data on the thermal and radiolytic stability of this compound necessitates a cautious approach. High temperatures and radiation can potentially degrade the compound, altering its chemical structure and compromising its biological activity. Therefore, this guide will exclusively detail the validated and safest method for ensuring the sterility of this compound solutions.
Recommended Sterilization Method: Sterile Filtration
Sterile filtration is a widely accepted method for sterilizing solutions that may be sensitive to heat or radiation.[1] This technique physically removes microorganisms by passing the solution through a filter with a pore size small enough to retain bacteria, typically 0.22 µm. For small molecule inhibitors dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), sterile filtration is the industry standard.[1][2]
Key Advantages of Sterile Filtration for this compound Solutions:
-
Preservation of Compound Integrity: It is a non-destructive method that avoids the use of heat or radiation, thus preserving the chemical structure and potency of this compound.
-
Solvent Compatibility: Commercially available syringe filters are compatible with a range of solvents, including DMSO, which is commonly used to dissolve this compound.
-
Efficiency and Convenience: The procedure is rapid and can be easily performed in a standard laboratory setting with minimal equipment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility Information | Source |
| DMSO | Soluble. Used for preparing stock solutions. | TargetMol |
| PEG300, Tween 80, Saline/PBS | Used in combination with DMSO for in vivo formulations. | TargetMol |
Table 2: Recommended Filter Compatibility for this compound Solutions in DMSO
| Filter Membrane Material | Compatibility with DMSO | Recommended Use |
| Polytetrafluoroethylene (PTFE) | Excellent | Recommended for sterile filtration of this compound in DMSO.[1][3] |
| Nylon | Good | An alternative to PTFE for sterile filtration of DMSO solutions.[3] |
| Polyethersulfone (PES) | Moderate | Not recommended for high concentrations of DMSO. |
| Polyvinylidene fluoride (PVDF) | Moderate | Not recommended for high concentrations of DMSO. |
| Cellulose Acetate (CA) | Poor | Not compatible with DMSO. |
Experimental Protocols
Protocol 1: Preparation and Sterile Filtration of a this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile, conical microcentrifuge tubes or vials
-
Sterile, disposable syringes (e.g., 1 mL or 5 mL)
-
Sterile syringe filters with a 0.22 µm pore size (PTFE or Nylon membrane)
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Preparation: Perform all subsequent steps within a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the stability of this compound at elevated temperatures is unknown, so prolonged heating should be avoided.
-
Filtration Setup: Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.
-
Drawing the Solution: Carefully draw the this compound solution into the syringe.
-
Filtration: Securely attach the syringe to the filter and slowly apply gentle, steady pressure to the plunger to filter the solution into a sterile recipient vial. Avoid applying excessive pressure, which could rupture the filter membrane.
-
Storage: Tightly cap the vial containing the sterile-filtered this compound stock solution. For long-term storage, it is recommended to store the solution at -80°C. For short-term storage (up to one month), -20°C is suitable.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dhps-IN-1 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Dhps-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in various microorganisms, including bacteria and fungi.[1] Since this pathway is absent in mammals, who obtain folate from their diet, DHPS is an attractive target for antimicrobial and antifungal agents. In cell culture, this compound is likely used to study its antimicrobial or antifungal efficacy, or to investigate the effects of folate pathway inhibition on various cellular processes.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: Many organic small molecules, including kinase inhibitors, have low solubility in aqueous solutions like cell culture media.[2] While they may dissolve in a solvent like DMSO, they can precipitate when diluted into the aqueous environment of the media.[2][3]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will inevitably lead to precipitation.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock of the inhibitor to the media can cause localized high concentrations that lead to immediate precipitation.[4]
-
Media Composition and pH: The pH and the presence of certain components in the cell culture media, such as salts and proteins, can influence the solubility of the compound.[5]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of media components and the added compound.[6][7]
-
Interaction with Serum Proteins: If you are using serum-containing media, the inhibitor may interact with proteins like albumin, which can affect its solubility and availability.[8][9][10][11][12]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most non-polar, organic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3] It is advisable to use a high-purity, anhydrous grade of DMSO to minimize degradation of the compound.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture media?
Here are several strategies to prevent precipitation:
-
Optimize Stock Solution Concentration: Prepare a concentrated stock solution in 100% DMSO. A higher concentration stock allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortexing gently, and then add this intermediate dilution to the final culture volume.[4]
-
Control Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.
-
Gentle Mixing: After adding the inhibitor, gently swirl the culture vessel to ensure even distribution without causing excessive agitation that could promote precipitation.
-
Consider Serum-Free Media for Initial Solubility Tests: If you are using serum-containing media, interactions with serum proteins can be a factor. You can perform initial solubility tests in serum-free media to assess the baseline solubility of the compound.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Dhps-IN-1 Autofluorescence in Imaging Experiments
Introduction
I. Understanding Autofluorescence
Autofluorescence is the natural emission of light by biological structures or molecules when they absorb light. This phenomenon can interfere with the detection of specific fluorescent signals, reducing the signal-to-noise ratio and potentially leading to misinterpretation of results.
Common Sources of Autofluorescence:
-
Endogenous Cellular Components: Molecules such as NADH, FAD, collagen, elastin, and lipofuscin are known to autofluoresce.[1][2][3]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[4]
-
Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be fluorescent.
-
Extracellular Matrix Proteins: Collagen and elastin are major sources of autofluorescence in tissue samples.
II. Troubleshooting Guide for Dhps-IN-1 Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence in your imaging experiments with this compound.
Step 1: Identify the Source of Autofluorescence
The first crucial step is to determine the origin of the unwanted fluorescence.
-
Experimental Workflow to Identify Autofluorescence Source
Caption: Experimental workflow for identifying the source of autofluorescence.
-
Interpretation of Results:
-
Fluorescence in Unstained, Unfixed Sample (A): Indicates endogenous autofluorescence from cellular components.
-
Increased Fluorescence in Fixed Sample (B) vs. (A): Suggests fixation-induced autofluorescence.
-
Fluorescence in Vehicle Control (C): Points to autofluorescence from the solvent (e.g., DMSO).
-
Increased Fluorescence in this compound Sample (D) vs. Controls: Confirms that this compound is contributing to the fluorescence signal.
-
Step 2: Experimental Optimization to Reduce Autofluorescence
Once the primary source of autofluorescence is identified, the following strategies can be employed.
| Strategy | Description | Key Considerations |
| Spectral Separation | Choose imaging channels and filters to maximize the separation between the emission spectrum of your intended fluorophore and the autofluorescence spectrum. Since the spectral properties of this compound are not well-documented, this may require empirical testing with different filter sets. | Use a spectral scanner on a confocal microscope to determine the emission profile of the autofluorescence in your control samples. |
| Reduce Excitation Light | Use the lowest possible laser power and exposure time that still allows for adequate signal detection. This minimizes the excitation of autofluorescent species. | This also helps to reduce phototoxicity and photobleaching of your specific fluorescent probes. |
| Choice of Fixative | If fixation-induced autofluorescence is an issue, consider alternative fixation methods. | Methanol or acetone fixation can sometimes produce less autofluorescence than aldehyde fixatives. |
| Quenching Agents | Chemical agents can be used to quench autofluorescence. | Sudan Black B is effective for lipofuscin-related autofluorescence. Sodium borohydride can reduce aldehyde-induced fluorescence. Commercially available quenching kits are also an option. |
| Background Subtraction | In image analysis, a background region of interest (ROI) can be used to subtract the average intensity of the background from the entire image. | This is a post-acquisition correction and does not improve the signal-to-noise ratio during imaging. |
| Use of Far-Red Dyes | If co-staining with other fluorophores, consider using dyes that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically lower in this range. |
III. Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
-
Prepare a fresh solution of sodium borohydride (NaBH4): Dissolve 1 mg/mL of NaBH4 in ice-cold phosphate-buffered saline (PBS).
-
Fix cells or tissue sections with an aldehyde-based fixative (e.g., 4% paraformaldehyde) as per your standard protocol.
-
Wash the samples three times with PBS for 5 minutes each.
-
Incubate the samples in the freshly prepared NaBH4 solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your immunofluorescence or imaging protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate your fixed and permeabilized samples in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash the samples extensively with PBS until the excess stain is removed.
-
Proceed with your imaging protocol. Note that Sudan Black B can have some residual color, so proper controls are essential.
IV. Frequently Asked Questions (FAQs)
Q1: I am seeing a high background signal in my control cells that have not been treated with this compound. What could be the cause?
A1: This is likely due to endogenous autofluorescence from cellular components like NADH and FAD, or it could be induced by your fixation protocol. To identify the source, compare the fluorescence of unstained, unfixed cells to that of your fixed, unstained control cells. If the fixed cells are significantly brighter, your fixation method is likely contributing to the background.
Q2: My this compound treated cells show a diffuse fluorescence signal that is obscuring the localization of my protein of interest. What can I do?
A2: This suggests that this compound itself may be contributing to the background fluorescence. First, ensure you are using the lowest effective concentration of this compound. You can also try to spectrally separate the this compound signal from your specific probe's signal. If you have access to a confocal microscope with a spectral detector, you can perform spectral unmixing to computationally separate the two signals.
Q3: Can I use DAPI for nuclear counterstaining when using this compound?
A3: Without knowing the excitation and emission spectra of this compound, it is difficult to predict potential spectral overlap with DAPI. It is recommended to image a sample treated only with this compound using your DAPI filter set to check for any bleed-through. If there is significant overlap, consider using a far-red nuclear stain like TO-PRO-3 or Draq5.
Q4: How does the chemical structure of this compound relate to its potential autofluorescence?
A4: this compound is an inhibitor of dihydropteroate synthase (DHPS) and likely contains a pterin-like moiety, which is a class of heterocyclic compounds known to be fluorescent. Pterins are characterized by fused pyrazine and pyrimidine ring systems, which can absorb and emit light. The specific fluorescence properties will depend on the exact chemical structure and the local microenvironment.
V. Signaling Pathway
This compound targets Dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and some amino acids, and is therefore critical for cell proliferation.
-
Folate Biosynthesis Pathway
Caption: The bacterial folate biosynthesis pathway indicating the target of this compound.
Disclaimer: The information provided in this technical support center is intended for guidance and is based on general principles of fluorescence microscopy. Specific experimental conditions may require further optimization.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solutions: pH effects - CONICET [bicyt.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bacterial Resistance to Dhps-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dhps-IN-1, a potent dihydropteroate synthase (DHPS) inhibitor. The content addresses common issues encountered during antimicrobial susceptibility testing and experiments aimed at understanding resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the enzyme dihydropteroate synthase (DHPS).[1] DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway, which is essential for producing nucleotides, the building blocks of DNA and RNA.[2][3] By acting as a competitive inhibitor of the DHPS substrate, para-aminobenzoic acid (PABA), this compound blocks this pathway, preventing bacterial growth and replication.[2][3] This mechanism is specific to bacteria as humans obtain folic acid from their diet and lack the DHPS enzyme.[4][5]
Q2: My bacterial strain is showing high Minimum Inhibitory Concentration (MIC) values for this compound. What is the likely cause?
A2: The most common mechanism of resistance to DHPS inhibitors is the presence of mutations in the folP gene, which encodes the DHPS enzyme.[2][6][7] These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor while still allowing the natural substrate (PABA) to bind. This forces a higher concentration of the inhibitor to be required to achieve a bacteriostatic effect.
Q3: Are there other potential resistance mechanisms besides folP mutations?
A3: Yes, although less common for this class of inhibitors, other mechanisms can contribute to resistance. These may include:
-
Acquisition of mobile resistance genes: Plasmids or other mobile genetic elements can carry alternative, resistant versions of the DHPS gene, such as sul1, sul2, and sul3.[2]
-
Increased production of PABA: Some bacteria can overproduce the natural substrate, PABA, to outcompete the inhibitor.[2]
-
Drug Efflux Pumps: In some cases, multi-drug resistance antiporters can actively pump the inhibitor out of the bacterial cell.[6]
Q4: What are typical MIC values for this compound against susceptible bacterial strains?
A4: The MIC value is the lowest concentration of a drug that prevents visible in vitro growth of a bacterium.[8] For this compound, reported MICs against several susceptible strains are summarized in the table below. Values significantly higher than these may indicate the presence of resistance.
Data Presentation
Table 1: this compound Minimum Inhibitory Concentrations (MICs) Against Susceptible Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pneumoniae | 24.3[1] |
| Bacillus subtilis | 26.3[1] |
| Staphylococcus epidermidis | 22.8[1] |
| Escherichia coli | 20.6[1] |
| Proteus vulgaris | 19.6[1] |
| Klebsiella pneumoniae | 23.2[1] |
Table 2: Examples of folP Gene Alterations Conferring Resistance to DHPS Inhibitors
Note: This data is based on sulfonamide inhibitors, but similar mutations are expected to confer resistance to this compound.
| Bacterial Species | Alteration Type | Codon/Position | Amino Acid Change | Reference |
| Neisseria meningitidis | Substitution | 31 | Phe → Leu | [6] |
| Neisseria meningitidis | Insertion | 195-196 | Gly-Ser insertion | [6] |
| Escherichia coli | Substitution | 64 | Pro → Ser | [6] |
| Streptococcus mutans | Substitution | 37 | Ala → Val | [9] |
| Streptococcus mutans | Substitution | 172 | Asn → Asp | [9] |
| Streptococcus mutans | Substitution | 193 | Arg → Gln | [9] |
| Mycobacterium leprae | Substitution | 55 | Pro → Arg | [10] |
Visualizations
Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound.
Caption: Primary mechanism of resistance via folP gene mutation.
Troubleshooting Guides
Problem 1: Consistently high MIC values (>4-fold increase from baseline) are observed for my bacterial strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Target Modification: The strain has likely acquired one or more mutations in the folP gene, altering the DHPS enzyme. | 1. Sequence the folP gene: Extract genomic DNA from the resistant strain and a susceptible control. Amplify the folP gene using PCR and perform Sanger or Next-Generation Sequencing. 2. Align sequences: Compare the folP sequence from the resistant strain to the wild-type sequence to identify mutations. | You will identify specific nucleotide changes that lead to amino acid substitutions, insertions, or deletions in the DHPS enzyme, which are likely responsible for resistance. |
| Plasmid-mediated Resistance: The strain may have acquired a plasmid carrying a resistant sul gene. | 1. Plasmid Curing: Attempt to "cure" the strain of its plasmids using agents like acridine orange or by growing at elevated temperatures. 2. Re-test MIC: Determine the MIC of the "cured" strain against this compound. | If the strain becomes susceptible to this compound after plasmid curing, it indicates that resistance was conferred by a mobile genetic element. |
Problem 2: No bacterial growth is observed in any wells during a broth microdilution MIC assay, including the positive control well (no inhibitor).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Issue: The bacterial inoculum may have been non-viable or at too low a concentration. | 1. Check Inoculum Viability: Plate a small aliquot of the inoculum used for the assay onto non-selective agar and incubate. 2. Standardize Inoculum: Ensure the inoculum is prepared from a fresh culture and standardized to the correct turbidity (e.g., 0.5 McFarland standard). | A viable inoculum should show robust growth on the agar plate. A properly standardized inoculum will ensure the assay starts with the correct number of cells. |
| Media or Incubation Issue: The growth medium may be improperly prepared, or incubation conditions (temperature, atmosphere) may be incorrect for the specific strain. | 1. Verify Media Preparation: Ensure the correct formulation and pH of the growth medium. 2. Confirm Incubation Conditions: Double-check incubator temperature, CO2 levels (if required), and incubation time as per established protocols for your bacterial strain. | Correcting media or incubation conditions should result in visible growth in the positive control well of a repeated experiment. |
Problem 3: My folP gene sequencing results show no mutations, but the strain is still resistant.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux Pump Upregulation: The bacteria may be actively removing this compound from the cell. | 1. Test with an Efflux Pump Inhibitor (EPI): Perform the MIC assay again, but this time in parallel with a version that includes a broad-spectrum EPI (e.g., CCCP, reserpine). | A significant reduction (≥4-fold) in the MIC value in the presence of the EPI suggests that an efflux mechanism is contributing to the observed resistance. |
| Alternative Resistance Gene: The resistance may be due to a horizontally transferred sul gene, not a mutation in the native folP. | 1. Screen for sul genes: Use PCR with specific primers for common mobile resistance genes like sul1, sul2, and sul3. | A positive PCR result for one of these genes would confirm the presence of an alternative, resistant DHPS enzyme. |
Experimental Protocols
1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
-
Methodology:
-
Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of this compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 should be a positive growth control (broth only), and well 12 a sterility control (uninoculated broth).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final target concentration.
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 35-37°C) for 16-20 hours under appropriate atmospheric conditions.
-
Reading the MIC: After incubation, determine the MIC by identifying the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[11][12][13]
-
2. Protocol: Amplification and Sequencing of the folP Gene
This protocol outlines the steps to identify mutations within the DHPS-encoding gene.
-
Materials:
-
Genomic DNA (gDNA) extracted from resistant and susceptible bacterial strains
-
PCR primers designed to flank the entire coding sequence of the folP gene
-
High-fidelity DNA polymerase and PCR reaction mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or Next-Generation Sequencing platform
-
-
Methodology:
-
Primer Design: Design forward and reverse primers that bind to the regions upstream and downstream of the folP gene's open reading frame.
-
PCR Amplification: Set up a PCR reaction containing gDNA, primers, polymerase, and dNTPs. Run the reaction on a thermocycler with an optimized annealing temperature and extension time for your target gene.
-
Verification: Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purification: Purify the amplified PCR product to remove primers, dNTPs, and polymerase.
-
Sequencing: Send the purified product for Sanger sequencing using both the forward and reverse primers. For more complex populations, consider using NGS.
-
Sequence Analysis: Assemble the forward and reverse sequence reads. Align the sequence from the resistant strain against the sequence from a susceptible (wild-type) control strain to identify any nucleotide differences (mutations). Translate the nucleotide sequences to identify the resulting amino acid changes.
-
Caption: Experimental workflow for identifying folP gene mutations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.dk [idexx.dk]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
Technical Support Center: Dhps-IN-1 Stability and Handling
Disclaimer: Specific degradation pathways for Dhps-IN-1 have not been extensively published in publicly available literature. The following guide is based on the known chemical properties of its core structures, particularly the sulfonamide group, and general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a potent inhibitor of Dihydropteroate Synthase (DHPS), with the chemical formula C19H23N5O4S2. Its structure contains several functional groups that could be susceptible to degradation, including a sulfonamide moiety, which is often prone to hydrolysis under certain pH conditions, and aromatic rings that can be susceptible to photodegradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific data is unavailable, based on its chemical structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis: The sulfonamide bond (R-SO2-NH-R') can be susceptible to cleavage, especially under strong acidic or basic conditions, yielding a sulfonic acid and an amine.
-
Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation. This can lead to the formation of radical species and subsequent cleavage or modification of the molecule.[1][2][3]
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light, and kept in a tightly sealed container to prevent moisture absorption. Stock solutions should be prepared in a suitable anhydrous solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Q4: I am seeing variable results in my cell-based assays. Could this be due to this compound degradation?
A4: Yes, inconsistent results can be a sign of compound instability. Degradation of this compound in your assay medium can lead to a decrease in its effective concentration and, consequently, reduced inhibitory activity. It is crucial to minimize the time the compound spends in aqueous media before and during the experiment. Consider preparing fresh dilutions for each experiment.
Q5: What are the signs of this compound degradation?
A5: Physical signs can include a change in the color or appearance of the solid compound or prepared solutions. Chemically, degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), where you might observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis of the sulfonamide group. | Prepare fresh solutions of this compound in your aqueous buffer immediately before each experiment. If possible, perform a time-course experiment to assess its stability in your specific buffer system. Maintain a neutral pH if possible, as sulfonamide hydrolysis can be accelerated by acidic or basic conditions.[4] |
| Inconsistent results between experiments. | 1. Degradation of stock solution due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).2. Precipitation of the compound in aqueous media. | 1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store at -80°C and protect from light.[5]2. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. Visually inspect for precipitates after dilution. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Analyze the sample under different stress conditions (e.g., heat, light, acid, base) to identify the degradation products and their formation kinetics. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Discoloration of the solid compound or solution. | Photodegradation or oxidation. | Always store and handle this compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil. Consider purging solutions with an inert gas like nitrogen or argon to prevent oxidation. |
Hypothetical Degradation Pathways and Experimental Workflows
Diagrams
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocol: Forced Degradation and Stability Study
This protocol outlines a general method to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the stability of this compound in solution under conditions relevant to experimental use.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Buffers of different pH (e.g., pH 4.0, pH 7.4, pH 9.0)
-
30% Hydrogen Peroxide (for oxidative stress)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator
-
Photostability chamber or light source
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. This will serve as your reference standard. Store at -80°C.
-
-
Sample Preparation for Stress Testing:
-
Dilute the stock solution to a final concentration of 100 µM in the respective stress solutions. Prepare one sample for each condition:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Neutral Hydrolysis: pH 7.4 buffer (e.g., PBS)
-
Oxidative Degradation: 3% H₂O₂ in water
-
Thermal Degradation: pH 7.4 buffer
-
Photodegradation: pH 7.4 buffer
-
-
-
Incubation:
-
Hydrolysis & Oxidation: Incubate samples at 40°C in the dark.
-
Thermal Degradation: Incubate the sample at 60°C in the dark.
-
Photodegradation: Expose the sample to a light source (e.g., ICH-compliant photostability chamber) at room temperature. Keep a control sample wrapped in foil to protect it from light.
-
Control: Keep an unstressed sample (100 µM in pH 7.4 buffer) at -20°C.
-
-
Time Points and Analysis:
-
Collect aliquots from each sample at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Identify and quantify major degradation products by comparing their peak areas to the decrease in the parent compound's peak area.
-
Summary of Stability Testing Conditions
| Condition | Stress Agent | Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 40°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 40°C | To assess stability in alkaline environments. |
| Neutral Hydrolysis | pH 7.4 Buffer | 40°C | To assess stability under physiological pH. |
| Oxidation | 3% H₂O₂ | Room Temp | To assess susceptibility to oxidative degradation. |
| Thermal Stress | pH 7.4 Buffer | 60°C | To assess stability at elevated temperatures. |
| Photostability | Light (e.g., Xenon lamp) | Room Temp | To assess susceptibility to light-induced degradation.[1] |
References
- 1. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. iwaponline.com [iwaponline.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Dhps-IN-1 and Trimethoprim: Targeting the Folate Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key inhibitors of the folate biosynthesis pathway: Dhps-IN-1 and the well-established antibiotic, trimethoprim. By examining their distinct mechanisms of action, target specificities, and available efficacy data, this document aims to furnish researchers with the critical information needed to evaluate their potential applications in drug discovery and development.
Introduction to Folate Pathway Inhibition
The folate biosynthesis pathway is a crucial metabolic route in prokaryotes for the de novo synthesis of tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[1][2] The absence of this de novo synthesis pathway in humans, who obtain folates from their diet, makes the enzymes involved prime targets for antimicrobial agents.[2][3][4][5][6] Two key enzymes in this pathway are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[7][8][9][10] Inhibition of either enzyme disrupts the production of THF, leading to the cessation of DNA replication and ultimately, bacterial cell death.[2][11]
This compound is a potent inhibitor of dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[6] In contrast, trimethoprim is a synthetic antibiotic that competitively inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate.[12][13][14]
Mechanism of Action and Signaling Pathway
The sequential action of DHPS and DHFR in the folate biosynthesis pathway is illustrated below. This compound and sulfonamides act on DHPS, while trimethoprim targets DHFR. The synergistic action of inhibiting both enzymes is a well-established antimicrobial strategy.[7][15][16][17]
Figure 1: Folate Biosynthesis Pathway and Inhibitor Targets.
Comparative Efficacy: this compound vs. Trimethoprim
While a direct head-to-head study is not available, a comparative overview of their antibacterial activity can be compiled from existing data. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and trimethoprim against a panel of bacterial strains. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Bacterial Strain | This compound (MIC, µg/mL) | Trimethoprim (MIC, µg/mL) |
| Streptococcus pneumoniae | 24.3 | 0.06 - >4 (depending on resistance)[18][19][20] |
| Bacillus subtilis | 26.3 | <0.12 - 0.5[21] |
| Staphylococcus epidermidis | 22.8 | Susceptibility varies, resistance is common[22][23] |
| Escherichia coli | 20.6 | Susceptible to resistant strains exist[24] |
| Proteus vulgaris | 19.6 | Susceptible strains exist[19] |
| Klebsiella pneumoniae | 23.2 | High resistance rates reported[25][26] |
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against DHPS.
Figure 2: DHPS Inhibition Assay Workflow.
Detailed Methodology:
-
Reaction Mixture Preparation: In a 30 µL reaction volume, combine 50 mM HEPES buffer (pH 7.6), 10 mM MgCl₂, 2% PEG400, 4% DMSO, 10 ng of purified DHPS enzyme, and the test inhibitor at various concentrations.[27]
-
Substrate Addition: Initiate the reaction by adding 5 µM of ¹⁴C-labeled p-aminobenzoic acid and 12.5 µM of 6-hydroxymethyl-7,8-dihydropterin diphosphate.[27]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[27]
-
Reaction Termination: Stop the reaction by adding 1 µL of 50% acetic acid on ice.[27]
-
Separation: Spot 15 µL of the reaction mixture onto a Polygram TLC plate and develop using ascending chromatography with 100 mM phosphate buffer (pH 7.0).[27]
-
Quantification: Separate the radiolabeled product (¹⁴C-dihydropteroate) from the unreacted ¹⁴C-pABA and quantify the amount of product formed using a suitable method for radioactivity detection.[27]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a common spectrophotometric method for measuring DHFR activity and its inhibition.
Figure 3: DHFR Inhibition Assay Workflow.
Detailed Methodology:
-
Reaction Buffer: Prepare a reaction buffer containing 0.1 M Tris·HCl (pH 7.4), 50 mM 2-mercaptoethanol.[18]
-
Reaction Mixture: In a temperature-controlled cuvette at 27°C, combine the reaction buffer, 0.1 mM NADPH, the test inhibitor at various concentrations, and the purified DHFR enzyme.[18]
-
Equilibration: Allow the mixture to equilibrate for 5 minutes.[18]
-
Reaction Initiation: Initiate the reaction by adding the substrate, 7,8-dihydrofolate (DHF), to a final concentration of 60 µM.[18]
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.[18]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Conclusion
Both this compound and trimethoprim effectively target the essential folate biosynthesis pathway in bacteria, albeit at different enzymatic steps. Trimethoprim, a long-standing antibiotic, has seen its efficacy diminished by the rise of resistant strains. This compound, as a DHPS inhibitor, represents an alternative strategy. The provided data and protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential of these compounds, both individually and in combination, against a range of bacterial pathogens. The development of novel inhibitors targeting this pathway remains a promising avenue for combating antimicrobial resistance.
References
- 1. Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 4. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 7. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. anticancer-antifolates-current-status-and-future-directions - Ask this paper | Bohrium [bohrium.com]
- 12. Trimethoprim | 738-70-5 [chemicalbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Enhanced In Vitro Activity of Dihydrofolate Reductase and Dihydropteroase Synthase Inhibitors in Combination against Nocardia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Trimethoprim-Sulfamethoxazole Resistance in Streptococcus pneumoniae by Using the E Test with Mueller-Hinton Agar Supplemented with Sheep or Horse Blood May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. Extremely High Incidence of Macrolide and Trimethoprim-Sulfamethoxazole Resistance among Clinical Isolates of Streptococcus pneumoniae in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Holistic understanding of trimethoprim resistance in Streptococcus pneumoniae using an integrative approach of genome-wide association study, resistance reconstruction, and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Comparative Studies on Dhps-IN-1 and Sulfamethoxazole
A direct head-to-head study comparing the efficacy and other performance metrics of Dhps-IN-1 and sulfamethoxazole is not available in the current scientific literature based on the conducted search. However, a comparative analysis can be constructed by examining the individual characteristics, mechanism of action, and available data for each compound. Both are inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms.[1][2]
This guide provides a comprehensive comparison based on the available data for each compound, aimed at researchers, scientists, and drug development professionals.
Overview of this compound and Sulfamethoxazole
Sulfamethoxazole is a well-established sulfonamide antibiotic that has been in clinical use for decades.[3][] It acts as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA).[1][5] By blocking the synthesis of dihydrofolic acid, a precursor to folic acid, sulfamethoxazole inhibits microbial growth, exerting a bacteriostatic effect.[3][] It is often used in combination with trimethoprim to enhance its antimicrobial activity through sequential blockade of the folate pathway.[6]
This compound (also referred to as compound 5g in some contexts) is a more recently identified potent inhibitor of dihydropteroate synthase.[7] It has demonstrated antimicrobial and antifungal activities.[7] Unlike the extensive clinical data available for sulfamethoxazole, the information on this compound is primarily from preclinical studies.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and sulfamethoxazole.
Table 1: Antimicrobial and Antifungal Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae | 24.3 |
| Bacillus subtilis | 26.3 |
| Staphylococcus epidermidis | 22.8 |
| Escherichia coli | 20.6 |
| Proteus vulgaris | 19.6 |
| Klebsiella pneumoniae | 23.2 |
| Aspergillus fumigatus | 21.6 |
| Syncephalastrum racemosum | 20.3 |
| Geotrichum candidum | 20.4 |
Data sourced from MedchemExpress.[7]
Table 2: Pharmacokinetic Properties of Sulfamethoxazole
| Parameter | Value |
| Bioavailability | 85-90% (oral)[5] |
| Protein Binding | ~70%[3][5] |
| Half-life | ~10 hours[3][5] |
| Time to Peak Concentration (Tmax) | 1-4 hours (oral)[3][5] |
| Metabolism | Hepatic (CYP2C9 involved)[3][8] |
| Excretion | Primarily renal[3] |
This data is for sulfamethoxazole administered in humans.
Mechanism of Action
Both this compound and sulfamethoxazole target the same enzyme, dihydropteroate synthase (DHPS), but their detailed interactions and potential secondary effects may differ.
Sulfamethoxazole:
-
Competitive Inhibition: Sulfamethoxazole is a structural analog of PABA and competes for the PABA-binding site on the DHPS enzyme.[1]
-
Bacteriostatic Action: By inhibiting DHPS, it prevents the synthesis of dihydrofolic acid, leading to a depletion of downstream folic acid derivatives necessary for nucleotide and amino acid synthesis, thus halting bacterial growth.[3][]
This compound:
-
Potent DHPS Inhibition: this compound is described as a potent inhibitor of DHPS.[7]
-
Broad-Spectrum Activity: It has shown activity against a range of bacteria and fungi.[7]
-
P450 Inhibition: It is also noted to inhibit cytochromes P450, which could have implications for drug-drug interactions if developed for clinical use.[7]
Signaling and Metabolic Pathways
The primary pathway affected by both compounds is the folate biosynthesis pathway .
Caption: Inhibition of the folate biosynthesis pathway.
Experimental Protocols
While specific protocols for a direct comparison are unavailable, a general workflow for evaluating and comparing DHPS inhibitors can be outlined.
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of a microorganism.
-
Methodology:
-
Prepare a series of twofold dilutions of the test compounds (this compound and sulfamethoxazole) in a suitable broth medium.
-
Inoculate the dilutions with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. Enzyme Inhibition Assay (DHPS Activity):
-
Objective: To quantify the inhibitory potency of the compounds against the DHPS enzyme.
-
Methodology:
-
Purify the DHPS enzyme from a relevant microbial source.
-
Set up a reaction mixture containing the enzyme, its substrates (PABA and dihydropterin pyrophosphate), and varying concentrations of the inhibitor.
-
Monitor the rate of product formation (dihydropteroate) over time, often using a spectrophotometric or fluorometric method.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
3. In Vivo Efficacy Studies (Animal Models):
-
Objective: To evaluate the therapeutic efficacy of the compounds in a living organism.
-
Methodology:
-
Induce a systemic or localized infection in a suitable animal model (e.g., mice) with a pathogenic microorganism.
-
Administer the test compounds at various doses and schedules.
-
Monitor the survival of the animals, bacterial burden in target organs (e.g., spleen, liver), and other clinical signs of infection.
-
Compare the outcomes between treated and untreated (control) groups.
-
Caption: General workflow for DHPS inhibitor evaluation.
Conclusion
Both this compound and sulfamethoxazole effectively target the microbial folate biosynthesis pathway by inhibiting the DHPS enzyme. Sulfamethoxazole is a long-established antibiotic with extensive clinical data, while this compound is a potent, preclinical compound with demonstrated broad-spectrum antimicrobial and antifungal activity.
For researchers, this compound represents a promising lead compound for the development of new anti-infective agents, particularly given its activity against both bacteria and fungi. Future head-to-head studies following the outlined experimental protocols are necessary to rigorously compare its performance against established drugs like sulfamethoxazole.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Antimicrobial Synergy of Dhps-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating and quantifying the antimicrobial synergy of Dhps-IN-1, a potent dihydropteroate synthase (DHPS) inhibitor, with other antimicrobial agents. While specific synergy data for this compound is not yet publicly available, its mechanism of action strongly suggests a powerful synergistic relationship with dihydrofolate reductase (DHFR) inhibitors. This document outlines the scientific basis for this expected synergy, provides detailed experimental protocols for its validation, and offers templates for the clear presentation of comparative data.
The Rationale for Synergy: Targeting the Folate Biosynthesis Pathway
Bacteria rely on the de novo synthesis of folic acid, a critical component for the production of nucleotides and certain amino acids, which are essential for DNA replication and cellular growth. This compound inhibits dihydropteroate synthase (DHPS), a key enzyme in this pathway. By combining this compound with a dihydrofolate reductase (DHFR) inhibitor, which blocks the subsequent step in the same pathway, a sequential blockade is created. This dual-front attack is often significantly more effective than the action of either drug alone, a phenomenon known as synergy. This approach can enhance antimicrobial efficacy, broaden the spectrum of activity, and potentially reduce the development of drug resistance.
dot
Caption: Folic Acid Synthesis Pathway and Drug Targets.
Potential Synergistic Partners for this compound
The most promising candidates for synergistic activity with this compound are DHFR inhibitors. Beyond the classic example of Trimethoprim , researchers may consider evaluating novel DHFR inhibitors to overcome existing resistance mechanisms.
Quantitative Assessment of Synergy
To objectively compare the synergistic potential of this compound with various partner drugs, standardized in vitro methods are essential. The two most common and robust methods are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
This method allows for the testing of numerous combinations of two drugs at different concentrations to determine their combined effect on microbial growth. The primary output is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
Table 1: Sample Data Table for Checkerboard Assay Results
| Target Microorganism | This compound MIC (alone) (µg/mL) | Partner Drug MIC (alone) (µg/mL) | This compound MIC (in combination) (µg/mL) | Partner Drug MIC (in combination) (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | 22.8 | [MIC of Drug X] | [Result] | [Result] | [Result] | Synergy (≤0.5) |
| S. aureus ATCC 29213 | [MIC] | [MIC of Drug X] | [Result] | [Result] | [Result] | Additive (>0.5 to 1) |
| K. pneumoniae (Clinical Isolate) | 23.2 | [MIC of Drug Y] | [Result] | [Result] | [Result] | Indifference (>1 to 4) |
| P. aeruginosa ATCC 27853 | [MIC] | [MIC of Drug Y] | [Result] | [Result] | [Result] | Antagonism (>4) |
Note: MIC values for this compound against some bacteria have been reported, but synergistic data is pending experimental validation.
Caption: Experimental Workflow for the Time-Kill Assay.
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., DMSO), typically at a concentration 100x the expected MIC.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner drug along the y-axis (e.g., rows A-G). This creates a matrix of combination concentrations.
-
Include wells for each drug alone (e.g., column 11 for partner drug, row H for this compound) to determine individual MICs. Also include a growth control well (no drug).
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and the MIC of each drug in combination for each well that shows no visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value as per the ranges in Table 1.
-
Time-Kill Curve Assay Protocol
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in flasks containing fresh CAMHB.
-
-
Assay Setup:
-
Prepare separate flasks for:
-
Growth Control (no drug)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Partner drug alone (at 1x or 2x MIC)
-
The combination of this compound and the partner drug at the same concentrations.
-
-
-
Sampling and Incubation:
-
Incubate all flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a fixed volume of each dilution onto Mueller-Hinton agar plates.
-
-
Analysis:
-
Incubate the agar plates for 18-24 hours at 37°C.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 (or 100-fold) decrease in CFU/mL at a specific time point for the combination compared with the most active single agent. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Assessing the Specificity of Dhps-IN-1 for Microbial Dihydropteroate Synthase (DHPS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dhps-IN-1, a potent inhibitor of microbial dihydropteroate synthase (DHPS), against other established DHPS inhibitors. The objective is to assess the specificity of this compound, a critical factor in the development of novel antimicrobial agents. This analysis is based on publicly available experimental data.
Introduction to DHPS and its Inhibition
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial drugs.[1][2][4] Importantly, mammals lack the DHPS enzyme and instead obtain folate from their diet, which provides a basis for the selective toxicity of DHPS inhibitors against microbial pathogens.[2][3]
The most well-known class of DHPS inhibitors is the sulfonamides, which act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[1][4][5] Other notable DHPS inhibitors include dapsone and para-aminosalicylic acid.[1] this compound is a more recently identified potent inhibitor of DHPS with demonstrated antimicrobial and antifungal activities.[6][7]
A key characteristic of a promising antimicrobial drug candidate is its specificity for the microbial target over host enzymes or cells, which minimizes the potential for off-target effects and toxicity. This guide will delve into the available data to compare the specificity of this compound with that of established DHPS inhibitors.
Comparative Analysis of DHPS Inhibitors
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) |
| This compound | Streptococcus pneumoniae | 24.3[6][7] |
| Bacillus subtilis | 26.3[6][7] | |
| Staphylococcus epidermidis | 22.8[6][7] | |
| Escherichia coli | 20.6[6][7] | |
| Proteus vulgaris | 19.6[6][7] | |
| Klebsiella pneumoniae | 23.2[6][7] | |
| Aspergillus fumigatus | 21.6[6][7] | |
| Syncephalastrum racemosum | 20.3[6][7] | |
| Geotrichum candidum | 20.4[6][7] | |
| Sulfamethoxazole | Anaerobic Bacteria (85% of 144 strains) | ≤ 16 (in combination with trimethoprim)[5] |
| Burkholderia pseudomallei | MIC50 not explicitly stated, but 98% susceptible | |
| Dapsone | Gram-negative bacilli | MIC50: 512, MIC90: >512 |
| Staphylococcus aureus (MSSA & MRSA) | MIC50: 128, MIC90: 256 | |
| Staphylococcus epidermidis | MIC50: 128, MIC90: 256 | |
| Enterococcus faecalis | MIC50: 256, MIC90: 512 | |
| Streptococcus agalactiae | MIC50: 32, MIC90: 256 | |
| Streptococcus pyogenes | MIC50: 32, MIC90: 512 | |
| Mycobacterium leprae (in rats) | Estimated MIC in plasma: ~30 ng/mL | |
| Para-aminosalicylic acid | Mycobacterium tuberculosis (INH-resistant) | MIC range: 0.5 to 32 |
| Mycobacterium tuberculosis (MDR) | MIC range: 0.5 to 32 | |
| Mycobacterium tuberculosis (XDR) | MIC range: 0.5 to 32 |
Table 2: In Vitro DHPS Enzyme Inhibition (IC50)
| Compound | Enzyme Source | IC50 (µg/mL) |
| This compound | Data not available | - |
| Dapsone | E. coli C600 (wild-type) | 3.0 |
| M. leprae DHPS-1 (recombinant in E. coli) | 0.06 | |
| M. leprae DHPS-1 (P55R mutant) | 4.1 |
Table 3: Off-Target Effects and Cytotoxicity
| Compound | Off-Target/Cell Line | Effect | Value (µM) |
| This compound | Cytochrome P450 enzymes | Inhibition[6][7] | IC50 data not available |
| Mammalian cells | Cytotoxicity | Data not available | |
| Sulfamethoxazole | Human peripheral blood mononuclear cells (PBMCs) | Minimal toxicity of parent drug | >400 |
| Human CD8+ cells (metabolite SMX-HA) | Significant cell death | 100 | |
| Dapsone | Human mononuclear leucocytes (metabolite) | Cell death (8.7 ± 1.8%) | 100 |
| Human cancer cell lines (DU145, HeLa) | Cytotoxicity (IC50) | 11.11, 13.07 | |
| Para-aminosalicylic acid | SH-SY5Y neuroblastoma cells | Protective effect against lead/cadmium toxicity | - |
Discussion of Specificity
A comprehensive assessment of this compound's specificity is currently limited by the lack of publicly available data on its direct enzymatic inhibition (IC50 values) and its effects on mammalian cells.
Microbial DHPS Inhibition: The provided MIC values indicate that this compound possesses broad-spectrum activity against various bacteria and fungi.[6][7] However, without IC50 values against purified microbial DHPS enzymes, it is challenging to directly compare its potency to alternatives like dapsone, for which such data is available for M. leprae DHPS.[8][9][10]
Off-Target Effects: A significant finding is the reported inhibition of cytochrome P450 (CYP) enzymes by this compound.[6][7] CYPs are a large family of enzymes crucial for the metabolism of a vast array of drugs and endogenous compounds in humans. Inhibition of these enzymes is a primary cause of drug-drug interactions, which can lead to adverse effects.[11][12] To properly evaluate the risk associated with this compound, it is imperative to determine its inhibitory profile (IC50 or Ki values) against a panel of key human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This would allow for a direct comparison with the known, though generally weak, CYP inhibitory effects of some sulfonamides.
Mammalian Cell Cytotoxicity: There is currently no available data on the cytotoxicity of this compound against mammalian cell lines. This is a critical gap in knowledge, as low cytotoxicity is a hallmark of a specific antimicrobial agent. In contrast, some data exists for the alternatives. For instance, the parent compound of sulfamethoxazole shows low toxicity to human immune cells, though its metabolite can be cytotoxic, particularly to CD8+ cells.[7] Dapsone and its metabolites have also demonstrated cytotoxicity to human cells at higher concentrations.[13][14]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide. The specific conditions for the this compound data were not available in the public domain.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
DHPS Enzyme Inhibition Assay (Spectrophotometric Method)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the DHPS enzyme, and the inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates, p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Detection: The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. This can be a direct measurement or a coupled assay where the product of the DHPS reaction is converted by a second enzyme, leading to a change in absorbance.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Bacterial Folate Biosynthesis Pathway
Caption: The bacterial folate biosynthesis pathway, highlighting the role of DHPS.
Experimental Workflow for DHPS Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a DHPS inhibitor.
Conclusion
This compound is a promising antimicrobial and antifungal agent that targets the microbial DHPS enzyme. The available MIC data demonstrates its potent whole-cell activity. However, a thorough assessment of its specificity is hampered by the current lack of publicly available data on its direct enzymatic inhibition of microbial DHPS (IC50 values), its inhibitory profile against human cytochrome P450 enzymes, and its cytotoxicity against mammalian cells.
For this compound to advance as a viable drug candidate, further studies are crucial to address these knowledge gaps. Specifically, determining its IC50 values against a panel of microbial DHPS enzymes and human CYP isoforms, as well as conducting comprehensive cytotoxicity assays, will be essential to fully characterize its specificity and safety profile in comparison to established DHPS inhibitors. This will enable a more informed evaluation of its therapeutic potential.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Novel Dihydropteroate Synthase Inhibitors Show Promise in Overcoming Antibiotic Resistance
For Immediate Release
[City, State] – November 7, 2025 – Researchers are making significant strides in the development of novel dihydropteroate synthase (DHPS) inhibitors, a critical step in combating the growing threat of antibiotic resistance. New classes of compounds are demonstrating potent inhibition of this essential bacterial enzyme, with some exhibiting comparable or superior activity to traditional sulfonamide antibiotics. This comparison guide provides an overview of the landscape of these emerging inhibitors, their inhibitory concentrations (IC50), and the experimental methods used to determine their efficacy.
Dihydropteroate synthase is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[1] Humans do not possess this pathway, making DHPS an attractive target for selective antibacterial drugs.[1] For decades, sulfonamides have been the primary class of DHPS inhibitors.[2] However, their widespread use has led to the emergence of resistant bacterial strains, necessitating the discovery of new therapeutic agents.[2]
Comparative Inhibitory Activity
A comparative analysis of recently developed DHPS inhibitors reveals promising candidates from various chemical classes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, representing the concentration required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several novel inhibitors against DHPS from different bacterial species, alongside the established sulfonamide drug, sulfadiazine, for reference.
| Inhibitor Class | Compound | Target Organism (DHPS) | IC50 Value | Reference(s) |
| Sulfonamide (Reference) | Sulfadiazine | Escherichia coli | 20 µM (I50) | [3] |
| Escherichia coli | 2.5 µM (Ki) | [3][4] | ||
| Sulfadiazine | Generic | 2.05 µg/mL | [5] | |
| Sulfone | 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 20 µM (I50) | [3] |
| Escherichia coli | 5.9 µM (Ki) | [3][4] | ||
| N-Sulfonamide 2-Pyridone | Compound 11a | Not Specified | 2.76 µg/mL | [5] |
| Nitrosoisocytosine | Compound 12 | Not Specified | 1.6 µM | [2] |
| Pyrimido[4,5-c]pyridazine | Compound 21 | Bacillus anthracis | 376 µM | [2] |
Note: IC50 and Ki values are reported as found in the literature. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols for DHPS Inhibition Assays
The determination of IC50 values relies on robust enzymatic assays. Two common methods are employed for measuring DHPS activity and inhibition: a radiometric assay and a coupled colorimetric assay.
Radiometric Assay
This classic method directly measures the enzymatic activity by quantifying the incorporation of a radiolabeled substrate, para-aminobenzoic acid (pABA), into the product, dihydropteroate.
Workflow:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the DHPS enzyme, the non-labeled substrate 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), and the radiolabeled substrate, [14C]pABA, in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test inhibitor are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by the addition of acid.
-
Separation: The radiolabeled product is separated from the unreacted radiolabeled substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the product spot on the TLC plate is measured using a phosphorimager or a similar instrument.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without an inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Experimental workflow for a radiometric DHPS inhibition assay.
Coupled Colorimetric Assay
This method offers a non-radioactive alternative by coupling the DHPS reaction to a second enzymatic reaction that produces a color change, which can be measured spectrophotometrically. A common approach involves the detection of inorganic phosphate (PPi) released during the DHPS reaction.
Workflow:
-
Reaction Mixture Preparation: The reaction mixture includes the DHPS enzyme, its substrates (pABA and DHPPP), and a coupling enzyme, inorganic pyrophosphatase.
-
Inhibitor Addition: Different concentrations of the inhibitor are added.
-
Incubation: The mixture is incubated to allow both the DHPS and pyrophosphatase reactions to occur. The DHPS reaction produces dihydropteroate and PPi. The pyrophosphatase then hydrolyzes the PPi into two molecules of inorganic phosphate (Pi).
-
Phosphate Detection: A reagent that forms a colored complex with inorganic phosphate (e.g., malachite green) is added.
-
Measurement: The absorbance of the colored complex is measured using a spectrophotometer.
-
IC50 Calculation: The amount of phosphate produced is proportional to the DHPS activity. The IC50 is calculated from the dose-response curve of inhibitor concentration versus enzyme activity.[6][7]
Folate Biosynthesis Pathway and the Role of DHPS
The folate biosynthesis pathway is a critical metabolic route in bacteria. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a crucial step in the synthesis of tetrahydrofolate, a cofactor essential for one-carbon transfer reactions in the synthesis of nucleotides and amino acids.
The bacterial folate biosynthesis pathway, highlighting the role of DHPS.
Future Directions
The development of novel DHPS inhibitors is a promising avenue for overcoming sulfonamide resistance. The diverse chemical scaffolds now being explored offer the potential for improved potency, selectivity, and pharmacokinetic properties. Further research will focus on optimizing these lead compounds and evaluating their efficacy in preclinical and clinical studies. The continued investigation into the structure and function of DHPS from various pathogenic bacteria will be crucial for the rational design of the next generation of antibiotics targeting this essential enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dhps-IN-1
Researchers and scientists handling Dhps-IN-1, a potent dihydropteroate synthase (DHPS) inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1][2] Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper waste management is not just a procedural formality but a critical responsibility.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Synonyms | Not Available |
| Formula | C17H13BrClN3O2 |
| Molecular Weight | 406.66 g/mol |
| CAS Number | 2643300-54-1 |
| Physical State | Solid (powder) |
| Storage | -20°C (powder) or -80°C (in solvent) |
Source: DC Chemicals Safety Data Sheet[1]
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: Suitable respirator.[1]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is crucial. The following steps provide a clear workflow for the safe disposal of this compound waste.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, and paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Arrange for Professional Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1] Never dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
-
Documentation:
-
Maintain a log of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers can mitigate the risks associated with this compound and ensure the safety of their colleagues and the environment. Always consult your institution's specific safety and disposal guidelines in conjunction with the information provided in the Safety Data Sheet.
References
Essential Safety and Handling Protocols for Dhps-IN-1
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Dhps-IN-1, a potent dihydropteroate synthase (DHPS) inhibitor. Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals and to mitigate environmental hazards. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE and engineering controls to minimize exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols.[1] |
| Engineering Controls | Adequate ventilation / Exhaust ventilation | Minimizes the concentration of airborne contaminants.[1] |
| Emergency Equipment | Accessible safety shower and eye wash station | Provides immediate decontamination in case of exposure.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, cool, and well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Handling and Use
-
Always handle this compound within a designated area with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[1]
-
Don all required PPE as specified in the table above before handling the compound.
-
Avoid all direct contact with the skin, eyes, and inhalation of the substance.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
Disposal
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Prevent the release of this chemical into the environment to avoid long-lasting aquatic toxicity.[1]
-
Collect any spillage and handle it as hazardous waste.[1]
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]
-
Inhalation: Move the individual to fresh air immediately.[1]
Safety Workflow for this compound Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
